molecular formula C21H28F3N3O3 B5658646 3-[1-[3-(1,2-oxazolidin-2-yl)propanoyl]piperidin-3-yl]-N-[4-(trifluoromethyl)phenyl]propanamide

3-[1-[3-(1,2-oxazolidin-2-yl)propanoyl]piperidin-3-yl]-N-[4-(trifluoromethyl)phenyl]propanamide

Cat. No.: B5658646
M. Wt: 427.5 g/mol
InChI Key: HAHGIOWPXQVFAY-UHFFFAOYSA-N
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Description

3-[1-[3-(1,2-oxazolidin-2-yl)propanoyl]piperidin-3-yl]-N-[4-(trifluoromethyl)phenyl]propanamide is a complex organic compound that features a unique combination of functional groups, including an oxazolidinone ring, a piperidine ring, and a trifluoromethyl-substituted phenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-[3-(1,2-oxazolidin-2-yl)propanoyl]piperidin-3-yl]-N-[4-(trifluoromethyl)phenyl]propanamide involves multiple steps, starting with the formation of the oxazolidinone ring. One common method for synthesizing oxazolidinones is through the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol (HFIP) medium . The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an appropriate electrophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors for the cyclization steps and the employment of high-yielding, selective reagents to minimize by-products and purification steps.

Chemical Reactions Analysis

Types of Reactions

3-[1-[3-(1,2-oxazolidin-2-yl)propanoyl]piperidin-3-yl]-N-[4-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The oxazolidinone ring can be oxidized under specific conditions to form more complex derivatives.

    Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol.

    Substitution: The trifluoromethyl group on the phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazolidinone ring may yield a lactam derivative, while reduction of the propanoyl group could produce a hydroxyl-substituted compound.

Scientific Research Applications

3-[1-[3-(1,2-oxazolidin-2-yl)propanoyl]piperidin-3-yl]-N-[4-(trifluoromethyl)phenyl]propanamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including antibacterial and anticancer properties.

    Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-[1-[3-(1,2-oxazolidin-2-yl)propanoyl]piperidin-3-yl]-N-[4-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets. The oxazolidinone ring is known to inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the ribosome . The piperidine ring may enhance the compound’s binding affinity and specificity, while the trifluoromethyl group can increase its metabolic stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: An oxazolidinone antibiotic with a similar mechanism of action.

    Tedizolid: Another oxazolidinone derivative with enhanced potency and reduced resistance potential.

    Contezolid: A newer oxazolidinone with improved pharmacokinetic properties.

Uniqueness

3-[1-[3-(1,2-oxazolidin-2-yl)propanoyl]piperidin-3-yl]-N-[4-(trifluoromethyl)phenyl]propanamide is unique due to its combination of functional groups, which may confer distinct biological activities and pharmacological properties. The presence of the trifluoromethyl group, in particular, can enhance the compound’s lipophilicity and membrane permeability, potentially leading to better therapeutic outcomes.

Properties

IUPAC Name

3-[1-[3-(1,2-oxazolidin-2-yl)propanoyl]piperidin-3-yl]-N-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28F3N3O3/c22-21(23,24)17-5-7-18(8-6-17)25-19(28)9-4-16-3-1-11-26(15-16)20(29)10-13-27-12-2-14-30-27/h5-8,16H,1-4,9-15H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHGIOWPXQVFAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCN2CCCO2)CCC(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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